BenchChemオンラインストアへようこそ!

3-bromo-N-ethyl-4,5-dimethoxybenzamide

Lipophilicity Drug-likeness ADME Prediction

Select 3-bromo-N-ethyl-4,5-dimethoxybenzamide for programs requiring a halogenated benzamide with a substitution pattern distinct from the standard 2,6-dimethoxy (remoxipride) and 3,5-dimethoxy motifs. The 4,5-dimethoxy arrangement combined with a meta-bromine offers an underexplored regioisomer for probing D₂/D₃ orthosteric pocket selectivity and bromodomain engagement. The N-ethyl anchor is stable under Suzuki-Miyaura and Buchwald-Hartwig coupling, enabling late-stage diversification. Complies with Rule-of-Five and is suitable for SPR, ITC, and X-ray crystallography in fragment-based discovery.

Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
Cat. No. B3611006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-ethyl-4,5-dimethoxybenzamide
Molecular FormulaC11H14BrNO3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C(=C1)Br)OC)OC
InChIInChI=1S/C11H14BrNO3/c1-4-13-11(14)7-5-8(12)10(16-3)9(6-7)15-2/h5-6H,4H2,1-3H3,(H,13,14)
InChIKeyXRXZCXAPWQIXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-ethyl-4,5-dimethoxybenzamide: Structural Identity and Procurement Baseline for a Halogenated Benzamide Research Intermediate


3-Bromo-N-ethyl-4,5-dimethoxybenzamide (C₁₁H₁₄BrNO₃, MW 288.14) is a polysubstituted benzamide featuring a bromine atom at the 3-position, an N-ethyl carboxamide side chain, and methoxy groups at the 4- and 5-positions of the aromatic ring . This compound is classified within the broader family of halogenated benzamide derivatives, a class recognized for diverse pharmacological applications including dopamine D₂ receptor antagonism (e.g., remoxipride analogs) and bromodomain inhibition [1]. Its specific substitution pattern (3-Br, 4,5-di-OMe, N-ethyl) distinguishes it from the more extensively characterized 2,6-dimethoxybenzamide neuroleptic scaffold and positions it as a valuable intermediate for structure-activity relationship (SAR) exploration and library synthesis. Commercial availability is confirmed through specialty chemical suppliers, typically at ≥95% purity, primarily serving early-stage medicinal chemistry and fragment-based drug discovery programs .

Why 3-Bromo-N-ethyl-4,5-dimethoxybenzamide Cannot Be Replaced by Common Positional Isomers or Des-Methoxy Analogs


The biological and physicochemical profile of substituted benzamides is exquisitely sensitive to both the position of halogen substitution and the presence of methoxy groups on the aromatic ring. In a systematic study of halogenated benzamide radioligands, Stark et al. (2007) demonstrated that bromine placement directly modulates dopamine D₂ receptor affinity: brominated compounds NABrE and NABrDE exhibited affinities comparable to the clinical radiotracers FP (1) and DMFP (2), whereas shifting the substitution pattern can abrogate or alter target engagement [1]. Similarly, the contrast between remoxipride (3-bromo-2,6-dimethoxybenzamide), a known D₂ antagonist with an IC₅₀ of 1.57 μM, and its des-methoxy or regioisomeric analogs reveals that the 4,5-dimethoxy vs. 2,6-dimethoxy configuration is a critical determinant of receptor subtype selectivity and off-target liability [2]. The 3-bromo-4,5-dimethoxy substitution pattern found in the target compound therefore occupies a distinct and underexplored region of chemical space relative to the heavily investigated 2,6-dimethoxy (remoxipride-like) and 3,5-dimethoxy motifs, making substitution by a generic benzamide building block scientifically unjustified without direct comparative data [1].

Quantitative Differentiation Evidence for 3-Bromo-N-ethyl-4,5-dimethoxybenzamide Against Closest Analogs


Lipophilicity Modulation: Predicted LogP Shift from Des-Methoxy to 4,5-Dimethoxy Substitution

The target compound's 4,5-dimethoxy substitution introduces a significant lipophilicity reduction relative to the non-methoxy analog. The comparator 3-bromo-N-ethylbenzamide (CAS 26819-10-3), which lacks the 4- and 5-methoxy groups, has a measured LogP of 2.46 . While experimentally determined LogP for the target compound is not yet published, computational predictions from multiple sources estimate a cLogP in the range of 1.2–1.6, representing a decrease of approximately 0.9–1.3 log units attributable to the two methoxy substituents [1]. This shift has practical consequences for chromatographic retention, aqueous solubility, and tissue distribution in biological assays.

Lipophilicity Drug-likeness ADME Prediction

Substitution Pattern Differentiation: 3-Bromo-4,5-dimethoxy vs. 3-Bromo-2,6-dimethoxy (Remoxipride Scaffold) Pharmacological Profiles

The 3-bromo-4,5-dimethoxybenzamide scaffold represents a pharmacologically distinct chemotype from the 3-bromo-2,6-dimethoxybenzamide scaffold exemplified by remoxipride. Remoxipride acts as a selective dopamine D₂ receptor antagonist with an IC₅₀ of 1.57 μM and significantly weaker affinity for D₁ receptors (IC₅₀ > 100 μM) [1]. Crucially, remoxipride's pharmacological profile is intimately tied to its 2,6-dimethoxy substitution and the (S)-pyrrolidinylmethyl side chain; the 4,5-dimethoxy regioisomer lacks the ortho-methoxy arrangement required for D₂ pocket engagement as demonstrated by the Stark et al. (2007) SAR analysis of halogenated benzamide radioligands [2]. The target compound's 4,5-dimethoxy pattern is therefore expected to exhibit a divergent target selectivity profile, potentially favoring bromodomain or alternative targets over dopaminergic receptors, although direct comparative binding data remain to be published.

Dopamine Receptors Antipsychotic Receptor Selectivity

Synthetic Utility: 3-Bromo Position as a Cross-Coupling Handle Compared to 2-Bromo Regioisomer

The 3-bromo substituent in the target compound provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The 2-bromo positional isomer (2-bromo-N-ethyl-4,5-dimethoxybenzamide, CAS 1228311-59-8) is documented as a precursor for phenanthridine derivative synthesis via intramolecular cyclization reactions . However, the steric environment adjacent to the 2-position can hinder coupling efficiency due to the proximity of the carboxamide group. In the target 3-bromo isomer, the bromine is positioned meta to the carboxamide, reducing steric congestion and potentially enabling higher-yielding cross-coupling reactions without competing amide-directed ortho-metallation side reactions [1]. This positional difference is a practical selection criterion for synthetic chemists building compound libraries.

Cross-Coupling Synthetic Intermediate Regioselectivity

Molecular Weight and Heavy Atom Count: Drug-Likeness Parameters Relative to Remoxipride and Higher-Molecular-Weight Benzamide Derivatives

With a molecular weight of 288.14 g/mol, the target compound occupies a favorable intermediate space between fragment-sized benzamide building blocks (e.g., 3-bromo-4,5-dimethoxybenzamide, MW 260.08) and fully elaborated drug-like molecules such as remoxipride (MW 371.27) [1]. This molecular weight, combined with 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a predicted LogP below 3, places the compound within Lipinski's rule-of-five compliant space, making it suitable for both fragment-based screening and direct progression to lead optimization without the need for substantial molecular weight reduction. By contrast, many potent benzamide-based BET bromodomain inhibitors exceed MW 400, carrying higher lipophilicity penalties [2].

Drug-likeness Fragment-Based Drug Discovery Lead Optimization

Optimal Research and Procurement Application Scenarios for 3-Bromo-N-ethyl-4,5-dimethoxybenzamide


Fragment-Based Drug Discovery (FBDD) Library Inclusion for Bromodomain and Epigenetic Target Screening

With a molecular weight of 288 g/mol, a single bromine heavy atom for X-ray crystallographic detection, and a substitution pattern distinct from the remoxipride scaffold, 3-bromo-N-ethyl-4,5-dimethoxybenzamide is ideally positioned for inclusion in fragment libraries targeting bromodomains and other epigenetic reader domains. The 3-bromo-4,5-dimethoxy motif occupies chemical space complementary to known BET bromodomain inhibitors, which predominantly feature the 3,5-dimethoxy substitution pattern [1]. Its Rule-of-Five compliance and predicted moderate lipophilicity support both biochemical and biophysical screening formats including SPR, ITC, and protein crystallography.

SAR Expansion Around the Benzamide Core in Dopamine Receptor Antagonist Programs

For medicinal chemistry programs investigating D₂/D₃ receptor antagonists, the 4,5-dimethoxy substitution pattern offers a systematic departure from the well-characterized 2,6-dimethoxy (remoxipride-like) and 3,5-dimethoxy motifs. Stark et al. (2007) demonstrated that brominated N-ethylbenzamides retain nanomolar D₂ receptor affinity, establishing the class as viable radioligand candidates [2]. The target compound provides an underexplored regioisomer for probing the methoxy position tolerance within the D₂ orthosteric pocket, potentially uncovering selectivity windows against D₁, 5-HT₂A, or adrenergic receptors.

Synthetic Diversification via Palladium-Catalyzed Cross-Coupling at the 3-Bromo Position

The meta-bromo substituent serves as a strategic point for late-stage diversification through Suzuki-Miyaura or Buchwald-Hartwig coupling, as demonstrated with the analogous 2-bromo isomer in phenanthridine synthesis . The target compound's reduced steric congestion relative to the 2-bromo regioisomer is expected to facilitate higher catalyst turnover and broader substrate scope, making it a preferred substrate for array synthesis in lead optimization campaigns. The N-ethyl amide further provides a non-reactive anchor point that is stable under standard coupling conditions.

Physicochemical Probe Development for CNS Target Engagement Studies

The moderate predicted LogP (estimated 1.2–1.6) and molecular weight of 288 g/mol, combined with the precedent for halogenated N-ethylbenzamides as brain-penetrant radioligands [2], suggest that 3-bromo-N-ethyl-4,5-dimethoxybenzamide may serve as a starting point for developing CNS-penetrant chemical probes. Its lipophilicity, lower than remoxipride's, may reduce non-specific tissue binding while the bromine atom provides a convenient spectroscopic handle for occupancy studies via mass spectrometry or, upon isotopic substitution, for PET tracer development.

Quote Request

Request a Quote for 3-bromo-N-ethyl-4,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.